molecular formula C19H18N2O3S B2669960 Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate CAS No. 946360-12-9

Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2669960
CAS No.: 946360-12-9
M. Wt: 354.42
InChI Key: FJRJSGWLLUECFY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 3-phenylpropanamido substituent at position 2 and an ethyl ester group at position 6 of the benzothiazole core. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including kinase inhibition (e.g., BRAFV600E) , DNA gyrase inhibition , and fluorophore properties . The synthesis of such derivatives typically involves coupling reactions of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with acylating agents or nucleophilic substitutions .

Properties

IUPAC Name

ethyl 2-(3-phenylpropanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRJSGWLLUECFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The structural uniqueness of the target compound lies in its 2-(3-phenylpropanamido) and 6-ethyl ester groups. Key analogues and their substituent variations are summarized below:

Compound Name Position 2 Substituent Position 6 Substituent Key Features
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate -NH2 -COOEt Precursor for further functionalization; used in kinase inhibitor synthesis
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate -Br -COOEt Intermediate for nucleophilic substitutions (e.g., piperazine derivatives)
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate -4-Boc-piperazine -COOEt Piperazine-linked derivative with potential for hydrogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide -NHCOCH2Ph -CF3 Trifluoromethyl group enhances lipophilicity and metabolic stability
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide -NHCOCH3 -CONH-(pyridin-2-yl)propyl BRAFV600E kinase inhibitor (IC50 = 7.9 μM)
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate -piperidin-1-yl -COOEt Bioactive intermediate with antibacterial potential

Physicochemical Properties

  • Molecular Weight: The target compound (C19H18N2O3S) has a molecular weight of 370.42 g/mol. Comparatively, ethyl 2-aminobenzo[d]thiazole-6-carboxylate (C10H10N2O2S) weighs 246.27 g/mol .
  • Acid Dissociation (pKa) : Benzothiazole derivatives with ester groups typically exhibit pKa values near 5.4 due to the carboxylic acid moiety .
  • Lipophilicity : Trifluoromethyl and phenylpropanamido groups increase logP values, enhancing membrane permeability .

Biological Activity

Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Properties

The synthesis of this compound involves the condensation of ethyl 6-carboxybenzo[d]thiazole with 3-phenylpropanamide. The structural confirmation is typically achieved using spectroscopic methods such as NMR and mass spectrometry. The compound's unique thiazole ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity

1. Antitumor Activity
Research has indicated that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that modifications to the benzothiazole core can enhance anticancer activity against various human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .

2. Mechanisms of Action
The mechanisms underlying the antitumor effects of this compound may involve:

  • Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at specific phases .
  • Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in tumor environments .

Case Studies

Several studies have reported on the efficacy of benzothiazole derivatives in clinical and preclinical settings:

StudyCompoundCell Lines TestedKey Findings
Kamal et al. (2010)B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine)A431, A549, H1299Significant inhibition of cell proliferation; apoptosis induction
El-Helby et al. (2019)4i (7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole-2-amine)HOP-92 (non-small cell lung cancer)Promising anticancer activity; significant cytotoxicity observed
Mokesch et al. (2020)Various benzothiazole derivativesMultiple human cancer cell linesEnhanced anticancer activity through structural modifications

Additional Biological Activities

Beyond antitumor effects, this compound may also exhibit:

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